molecular formula C19H18FN3O3S B2444915 13-fluoro-5-[(3-methylphenyl)methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034415-60-4

13-fluoro-5-[(3-methylphenyl)methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2444915
CAS No.: 2034415-60-4
M. Wt: 387.43
InChI Key: IRKVXYKLXPXMKC-UHFFFAOYSA-N
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Description

8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of dipyridopyrimidines This compound is characterized by its unique structure, which includes a fluorine atom, a sulfonyl group, and a dihydropyrido ring system

Preparation Methods

The synthesis of 8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the core dipyridopyrimidine structure, followed by the introduction of the fluorine atom and the sulfonyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom and sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

When compared to other similar compounds, 8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one stands out due to its unique combination of a fluorine atom and a sulfonyl group. Similar compounds include:

Properties

IUPAC Name

13-fluoro-5-[(3-methylphenyl)methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-13-3-2-4-14(9-13)12-27(25,26)22-8-7-17-16(11-22)19(24)23-10-15(20)5-6-18(23)21-17/h2-6,9-10H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKVXYKLXPXMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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